molecular formula C19H27N3O B14390312 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine CAS No. 88138-43-6

1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine

Cat. No.: B14390312
CAS No.: 88138-43-6
M. Wt: 313.4 g/mol
InChI Key: DXMQVRRMAKTYKR-UHFFFAOYSA-N
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Description

1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine is a complex organic compound that features a unique structure combining an imidazole ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. Common methods include the Debus-Radziszewski synthesis and the Wallach synthesis, which are well-known for constructing imidazole rings . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to modulate the activity of certain proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with a similar structural motif.

    Astemizole: Another antihistaminic agent with an imidazole core.

Uniqueness: 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine stands out due to its unique combination of an imidazole ring, phenyl group, and piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88138-43-6

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

1-[4-(5-imidazol-1-ylpentoxy)phenyl]piperidine

InChI

InChI=1S/C19H27N3O/c1-4-13-22(14-5-1)18-7-9-19(10-8-18)23-16-6-2-3-12-21-15-11-20-17-21/h7-11,15,17H,1-6,12-14,16H2

InChI Key

DXMQVRRMAKTYKR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)OCCCCCN3C=CN=C3

Origin of Product

United States

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